molecular formula AgO3Ta+ B1143494 Silver tantalum trioxide CAS No. 12376-95-3

Silver tantalum trioxide

Cat. No.: B1143494
CAS No.: 12376-95-3
M. Wt: 336.8143
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Description

Historical Development and Scientific Context

The discovery and development of this compound traces its origins to the pioneering work of Francombe and Lewis in 1958, who successfully synthesized this compound as one of two silver perovskites, the other being silver niobate. This initial breakthrough represented a significant milestone in the understanding of ternary oxide systems and established the foundation for subsequent investigations into the unique properties of silver-containing perovskite structures. The historical context of this discovery coincided with a period of intense research into perovskite materials, driven by the recognition of their potential applications in electronic and structural applications.

The early investigations revealed that this compound belongs to the perovskite family of oxides with the general formula of three-dimensional framework structures. The compound's designation as this compound reflects its stoichiometric composition, where silver, tantalum, and oxygen atoms are arranged in a specific crystalline pattern that imparts unique physical and chemical properties. The systematic study of this material gained momentum throughout the subsequent decades as researchers recognized its potential for specialized applications requiring materials with exceptional thermal stability and unique mechanical properties.

The development of synthesis methodologies for this compound has evolved significantly since its initial discovery. Early preparation methods relied primarily on solid-state reaction techniques, which involved the careful combination of silver oxide and tantalum oxide precursors at elevated temperatures. These foundational approaches established the basic understanding of the thermodynamic conditions necessary for the formation of the desired perovskite phase, while also revealing the challenges associated with achieving stoichiometric single-phase systems.

Research interest in this compound experienced renewed vigor in the late twentieth and early twenty-first centuries as advanced characterization techniques became available. Modern analytical methods have enabled researchers to probe the compound's structural details with unprecedented precision, revealing the complex nature of its phase transitions and the relationship between structure and properties. This historical progression has established this compound as a model system for understanding the fundamental principles governing perovskite oxide behavior.

Chemical Classification and Perovskite Structure

This compound is classified as a ternary metal oxide belonging to the perovskite family, with the chemical formula silver oxygen tantalum in a specific stoichiometric arrangement. The compound exhibits a molecular weight of 336.814 grams per mole and carries the Chemical Abstracts Service registry number 12376-95-3, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry nomenclature describes the compound as silver oxygen tantalum in its ionic form, reflecting the oxidation states of the constituent elements.

The perovskite structure of this compound is characterized by a rhombohedral crystal system with the space group designation R3c. This structural arrangement represents a distorted version of the ideal cubic perovskite structure, where the silver and tantalum cations occupy specific lattice positions within a three-dimensional framework of oxygen anions. The rhombohedral distortion arises from the size mismatch between the silver and tantalum ions and their different coordination preferences within the crystal lattice.

Crystallographic analysis has revealed that this compound undergoes a series of five distinct structural phase transitions as temperature increases from room temperature to 485 degrees Celsius, where it achieves a cubic phase that remains stable until its melting point at 1172 degrees Celsius. These phase transitions represent fundamental changes in the crystal symmetry and atomic arrangements, with each transition corresponding to specific temperature ranges and distinct physical properties. The high-temperature cubic phase exhibits enhanced thermal stability and unique mechanical characteristics that distinguish it from the lower-temperature polymorphs.

The following table summarizes the key structural and chemical properties of this compound:

Property Value
Chemical Formula Silver Oxygen Tantalum
Molecular Weight 336.814 g/mol
Crystal System Rhombohedral
Space Group R3c
Phase Transition Temperature 485°C (to cubic)
Melting Point 1172°C
Chemical Abstracts Service Number 12376-95-3

The oxygen coordination environment within the this compound structure plays a crucial role in determining the compound's physical and chemical properties. The tantalum atoms typically adopt octahedral coordination with oxygen, while the silver atoms occupy dodecahedral sites within the perovskite framework. This coordination arrangement influences the electronic structure and determines the compound's optical, electrical, and mechanical behaviors under various conditions.

Significance in Materials Science Research

This compound has emerged as a material of exceptional significance in contemporary materials science research due to its unique combination of thermal stability, structural complexity, and multifunctional properties. The compound's ability to maintain structural integrity at elevated temperatures while exhibiting low friction coefficients has positioned it as a promising candidate for high-temperature tribological applications, where conventional lubricants fail to provide adequate performance. Research has demonstrated that this compound coatings can achieve coefficient of friction values as low as 0.06 at temperatures of 750 degrees Celsius, representing a remarkable improvement over traditional high-temperature lubricants.

The tribological significance of this compound stems from its unique reconstruction mechanism during sliding contact, where the material undergoes surface modification to form lubricious silver clusters embedded within a harder tantalum oxide matrix. This adaptive behavior enables the material to optimize its surface properties in response to mechanical stress and thermal conditions, resulting in superior wear resistance and friction reduction. Molecular dynamics simulations have provided detailed insights into these reconstruction processes, revealing that silver migration to the surface creates the optimal conditions for low-friction sliding contact.

In the realm of photocatalytic applications, this compound has demonstrated significant potential for water splitting and carbon dioxide reduction reactions. The compound's appropriate band gap energy of approximately 3.4 electron volts and favorable band edge positions make it suitable for photocatalytic hydrogen evolution under ultraviolet and visible light irradiation. Research investigations have shown that when appropriately modified with cocatalysts such as platinum nanoparticles, this compound can achieve hydrogen generation rates exceeding 248 micromoles per gram, representing a substantial enhancement compared to unmodified samples.

The following table presents key performance metrics demonstrating the materials science significance of this compound:

Application Area Performance Metric Value Reference Condition
Tribological Coefficient of Friction 0.06 750°C sliding contact
Photocatalytic Hydrogen Generation 248.5 μmol/g Platinum-modified sample
Quantum Efficiency Apparent Quantum Yield 40% 340 nm irradiation
Solar Conversion Solar-to-Hydrogen Efficiency 0.13% Simulated sunlight

The compound's significance extends to fundamental studies of phase transitions and structural stability in perovskite oxides. This compound serves as a model system for understanding the relationships between crystal structure, electronic properties, and functional behavior in complex oxide materials. The multiple phase transitions exhibited by this compound provide researchers with opportunities to study the mechanisms governing structural evolution and property modifications in response to temperature and pressure variations.

Overview of Current Research Landscape

The contemporary research landscape surrounding this compound encompasses diverse scientific disciplines and application areas, reflecting the compound's versatility and potential for technological advancement. Current investigations span from fundamental studies of electronic structure and phase behavior to applied research focused on optimizing performance in specific applications such as photocatalysis, tribology, and energy conversion systems. The multidisciplinary nature of this research field has fostered collaboration between materials scientists, chemists, physicists, and engineers working toward understanding and harnessing the unique properties of this remarkable compound.

Synthesis methodology development represents a major focus area in current this compound research, with investigators exploring various preparation routes to optimize material properties and scalability. Recent studies have compared multiple synthesis approaches including hydrothermal, solvothermal, sol-gel, and solid-state reaction methods to identify optimal conditions for producing high-quality this compound with desired characteristics. Research findings indicate that solid-state reaction methods generally produce materials with superior photocatalytic activity, achieving hydrogen evolution rates approximately seven times higher than samples prepared using alternative synthesis routes.

The incorporation of ionic liquids as synthesis modifiers has emerged as an innovative approach for controlling the morphology and properties of this compound nanoparticles. Investigations have demonstrated that different ionic liquid structures significantly influence particle size distribution, with some formulations producing granules smaller than 500 nanometers while others result in particles exceeding 2 micrometers. These morphological variations directly impact the material's performance in photocatalytic applications, highlighting the importance of synthesis parameter optimization.

Surface modification and cocatalyst integration represent another active research frontier, with particular emphasis on enhancing photocatalytic performance for hydrogen evolution and carbon dioxide reduction. Current studies have investigated the effects of various metal nanoparticle cocatalysts including platinum, rhodium, copper, and silver on the photocatalytic efficiency of this compound. The development of core-shell structured metal nanoparticles and chromium oxide combinations has shown promise for promoting multielectron reduction processes and improving overall conversion efficiency.

The following table summarizes key research directions and recent achievements in this compound investigations:

Research Direction Key Finding Performance Enhancement Investigation Method
Synthesis Optimization Solid-state reaction superiority 7x higher hydrogen evolution Comparative method study
Ionic Liquid Modification Morphology control achieved Particle size tuning Scanning electron microscopy
Cocatalyst Integration Platinum enhancement optimal 13x activity improvement Photodeposition methods
Surface Reconstruction Silver clustering mechanism Friction reduction to 0.06 Molecular dynamics simulation

Computational modeling and theoretical investigations have become increasingly important components of this compound research, providing insights into fundamental mechanisms governing material behavior. Density functional theory calculations and molecular dynamics simulations have revealed detailed information about electronic structure, phase stability, and tribological mechanisms that would be difficult to obtain through experimental methods alone. These theoretical approaches have proven particularly valuable for understanding the chemical basis of friction and wear behavior, enabling researchers to predict and optimize material performance for specific applications.

Environmental and energy applications research continues to expand, with investigators exploring the potential of this compound for solar fuel production, water treatment, and carbon dioxide conversion technologies. Recent achievements include the demonstration of visible light-driven water splitting with apparent quantum yields approaching 40 percent and the successful conversion of carbon dioxide to useful chemical products under mild reaction conditions. These developments position this compound as a promising candidate for sustainable energy technologies and environmental remediation applications.

Properties

CAS No.

12376-95-3

Molecular Formula

AgO3Ta+

Molecular Weight

336.8143

Synonyms

silver tantalum trioxide

Origin of Product

United States

Preparation Methods

Calcination Temperature and Time

Calcination parameters directly impact crystallinity and phase composition:

  • Temperature : SSR requires 900°C to achieve single-phase AgTaO₃, whereas lower temperatures (800°C) yield mixed Ag/Ta oxides.

  • Duration : Prolonged calcination (>24 hours) induces particle coarsening, reducing surface reactivity.

Precursor Selection and Purity

  • Tantalum sources : TaCl₅ and Ta₂O₅ are preferred for their reactivity, but residual chloride ions from TaCl₅ may necessitate post-synthesis washing.

  • Silver precursors : AgNO₃ is universally employed due to its solubility and compatibility with aqueous and organic solvents.

Post-Synthesis Modifications

  • Pt co-catalyst deposition : Photodeposition of 0.2 wt% Pt enhances hydrogen evolution rates by a factor of 7–13, depending on the base synthesis method.

  • Surface acid treatment : Etching with HNO₃ removes surface impurities, improving interfacial charge transfer.

Comparative Analysis of Synthesis Methods

The table below summarizes the structural and functional properties of AgTaO₃ prepared via different methods:

Method Crystallite Size (nm) Surface Area (m²·g⁻¹) H₂ Evolution Rate (µmol·g⁻¹·h⁻¹) Key Advantage
Solid-State (SSR)38–457.2248.5High crystallinity, efficiency
Hydrothermal65–805.135.7Scalability
Solvothermal50–606.842.3Moderate particle size control
Sol-Gel70–854.539.8Low energy input

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobisbenzanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,2’-Dithiobisbenzanilide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in studies involving disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobisbenzanilide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, influencing their structure and function. The molecular targets include enzymes and structural proteins, and the pathways involved are related to redox reactions and disulfide bond exchange.

Comparison with Similar Compounds

Key Findings from Research:

Structural Stability: Perovskite-type tantalates (e.g., KTaO₃, NaTaO₃) exhibit exceptional thermal and chemical stability due to their rigid frameworks.

Electrical Properties : Lead-based tantalates (PbTa₂O₆) outperform others in remnant polarization, making them ideal for memory devices. Silver’s high conductivity might position AgTaO₃ as a candidate for low-loss capacitors or conductive coatings .

Catalytic Activity : Sodium tantalate (NaTaO₃) is widely studied for photocatalysis. AgTaO₃ could exhibit enhanced visible-light absorption due to silver’s plasmonic effects, though this requires experimental validation .

Corrosion Resistance : Tantalum pentoxide (Ta₂O₅) and pure tantalum are highly resistant to acids and oxidizers. AgTaO₃ may inherit this property but could degrade in sulfur trioxide (SO₃) or fluorine-rich environments, as seen in tantalum’s reactivity .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing high-purity silver tantalum trioxide (AgTaO₃) in laboratory settings?

  • Methodology : Synthesis typically involves solid-state reactions or sol-gel processes. For solid-state routes, stoichiometric mixtures of Ag₂O and Ta₂O₅ are sintered at 800–1000°C under controlled oxygen partial pressure to prevent Ag sublimation . Sol-gel methods use precursors like silver nitrate and tantalum ethoxide, followed by calcination. Purity is verified via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to confirm phase homogeneity and avoid secondary phases like AgTaO₂ or unreacted Ta₂O₅ .
  • Critical Parameters : Oxygen flow rate, sintering temperature ramp rates, and precursor stoichiometry must be tightly controlled to avoid Ag oxidation or Ta reduction .

Q. How can researchers characterize the crystallographic structure and electronic properties of AgTaO₃?

  • Structural Analysis : Use Rietveld refinement of XRD data to confirm the perovskite-type structure and lattice parameters. Synchrotron radiation improves resolution for detecting subtle distortions in TaO₆ octahedra .
  • Electronic Properties : UV-Vis spectroscopy and density functional theory (DFT) simulations assess bandgap energy (~3.1 eV for AgTaO₃). X-ray photoelectron spectroscopy (XPS) validates oxidation states (Ag⁺, Ta⁵⁺) and identifies oxygen vacancy defects .

Q. What are the standard protocols for evaluating AgTaO₃’s stability under ambient and thermal conditions?

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures and phase transitions. AgTaO₃ is stable up to 600°C in air but decomposes to Ag and Ta₂O₅ above 800°C .
  • Environmental Stability : Accelerated aging tests (e.g., 85°C/85% humidity for 1000 hours) monitor surface oxidation or Ag migration using scanning electron microscopy (SEM) and EDS .

Advanced Research Questions

Q. How do mechanical stress and thermal cycling affect the failure mechanisms of AgTaO₃-based capacitors?

  • Experimental Design : Subject AgTaO₃ thin films to cyclic mechanical impacts (e.g., Machete hammer tests) and thermal shocks (-55°C to 125°C). Monitor leakage current spikes and capacitance degradation .
  • Failure Analysis : Cross-section SEM reveals microcracks at Ag/Ta₂O₅ interfaces. Finite element modeling (FEM) simulates stress distribution, correlating with experimental leakage current trends .

Q. What contradictions exist in reported bandgap values of AgTaO₃, and how can they be resolved?

  • Data Contradictions : Bandgap values range from 2.8–3.3 eV due to differences in synthesis methods (e.g., sol-gel vs. solid-state) and defect densities .
  • Resolution Strategy : Compare samples synthesized under identical conditions using spectroscopic ellipsometry and DFT. Reconcile discrepancies by quantifying oxygen vacancies via positron annihilation spectroscopy .

Q. What advanced techniques validate AgTaO₃’s biocompatibility for biomedical applications (e.g., dental implants)?

  • In Vitro Cytocompatibility : Expose human dental pulp cells to AgTaO₃ eluents. Assess viability via MTT assays and apoptosis markers (e.g., caspase-3). Prior studies show >90% viability at 1 mg/mL concentrations .
  • Surface Functionalization : Plasma spraying or atomic layer deposition (ALD) applies hydroxyapatite coatings to enhance osseointegration. Characterize adhesion strength via scratch tests .

Q. How can computational models predict AgTaO₃’s performance in high-frequency electronic applications?

  • DFT and COMSOL Modeling : Simulate dielectric constant (εᵣ ~25) and loss tangent (tan δ < 0.001) at GHz frequencies. Validate with impedance spectroscopy on sputtered AgTaO₃ films .
  • Challenges : Discrepancies arise from interfacial defects in thin films. Incorporate grain boundary effects in models using SEM-derived microstructural data .

Methodological Guidelines for Data Interpretation

  • Cross-Validation : Combine XRD, Raman spectroscopy, and TEM to resolve phase ambiguities (e.g., distinguishing AgTaO₃ from AgTaO₂) .
  • Contradiction Mitigation : Replicate experiments under controlled atmospheres (e.g., inert gloveboxes) to minimize environmental variables affecting Ag mobility .

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